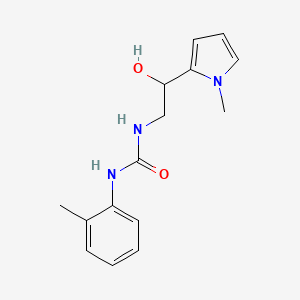![molecular formula C11H11BrClFN2S B2444404 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1795494-04-0](/img/structure/B2444404.png)
5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a chloro-fluoro phenyl group and a methyl group attached to the thiazole ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The synthesis could involve the reaction of a suitable 4-methyl-1,3-thiazol-2-amine derivative with a 4-chloro-2-fluorobenzyl bromide derivative .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would have a thiazole ring with a methyl group at the 4-position and a 4-chloro-2-fluorobenzyl group at the 5-position .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiazole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The chloro and fluoro groups on the phenyl ring can also be involved in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, with a melting point and boiling point that depend on its specific structure .
Scientific Research Applications
Antibacterial Activity
One of the primary applications of thiazole derivatives like 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide is their antibacterial activity. For instance, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound with a similar structure, has demonstrated in vitro antibacterial activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).
Structural Analysis and Synthesis
The synthesis and structural characterization of thiazole compounds are crucial in scientific research for understanding their properties and potential applications. A related compound, synthesized and characterized through crystallization and single crystal diffraction, showcases the importance of structural analysis in the development of thiazole derivatives (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Photo-degradation Study
The study of photo-degradation behavior in thiazole-containing compounds is vital for understanding their stability and shelf-life. Research on a pharmaceutical compound similar in structure to the 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide revealed its degradation under light exposure, providing insights into the stability and potential environmental impact of such compounds (Wu, Hong, & Vogt, 2007).
Antimicrobial Synthesis
The development of new antimicrobial agents is another significant application. Microwave-assisted synthesis of compounds derived from similar thiazole compounds has been explored for their antibacterial and antifungal activity, showcasing the potential of these derivatives in combating microbial infections (Dengale, Karale, Akolkar, Darekar, & Deshmukh, 2019).
Anticancer and Antitubercular Activities
A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, similar in structure to the subject compound, have been synthesized and screened for their antitumor and antitubercular activities. These compounds showed significant in vitro antitumor activities against various cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Sekhar, Rao, Rao, Kumar, & Jha, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(4-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2S.BrH/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13;/h2-3,5H,4H2,1H3,(H2,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXKFRACAYFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)Cl)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444321.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)

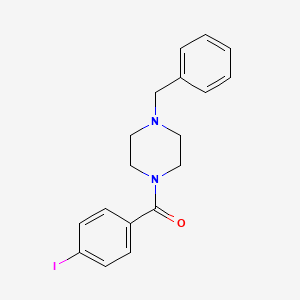

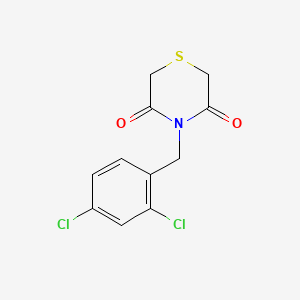
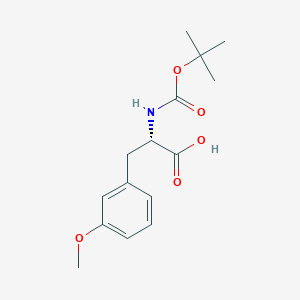

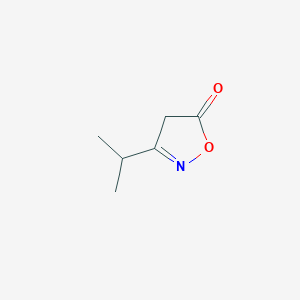

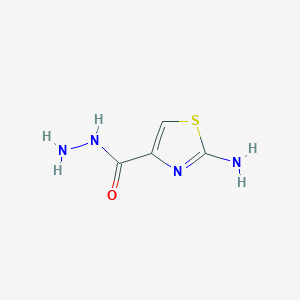

![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)
